![molecular formula C8H7BrO3S B14870520 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H7BrOS This compound is characterized by a thieno[3,4-c]pyran ring system, which is a fused ring structure containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid typically involves the bromination of a precursor thieno[3,4-c]pyran compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thieno[3,4-c]pyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,4-c]pyran derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and carboxylic acid group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. The thieno[3,4-c]pyran ring system may also interact with other molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde
- 4H-thieno[3,4-c]pyrrole-1-carboxaldehyde, 3-bromo-5,6-dihydro-5-octyl-4,6-dioxo-
- 7-bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]
Comparison
Compared to similar compounds, 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations. Additionally, the thieno[3,4-c]pyran ring system provides a rigid and planar structure, which can be advantageous in the design of new materials and drugs.
Properties
Molecular Formula |
C8H7BrO3S |
|---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C8H7BrO3S/c9-7-4-1-2-12-6(8(10)11)5(4)3-13-7/h3,6H,1-2H2,(H,10,11) |
InChI Key |
DXJUPPYJXVEQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CSC(=C21)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


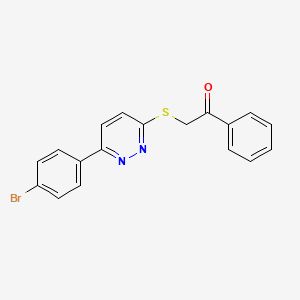

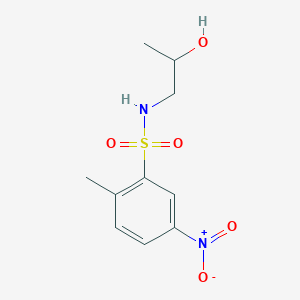
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
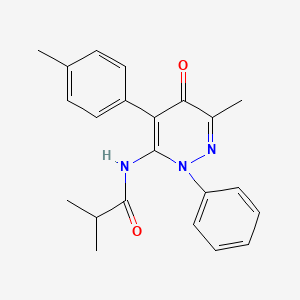
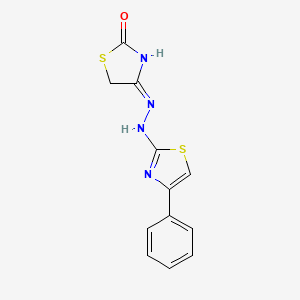
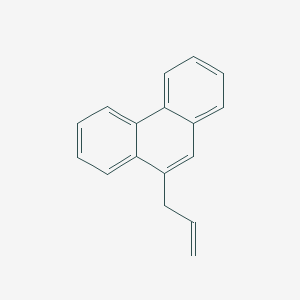
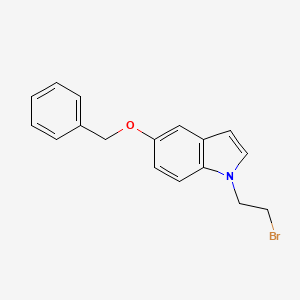
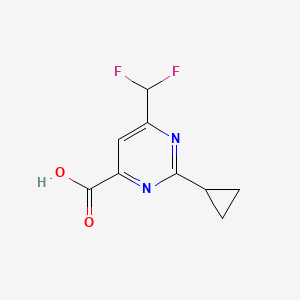
![2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B14870497.png)
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)
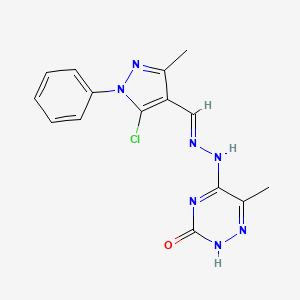
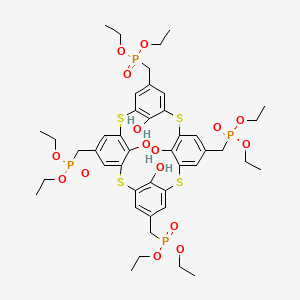
![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
